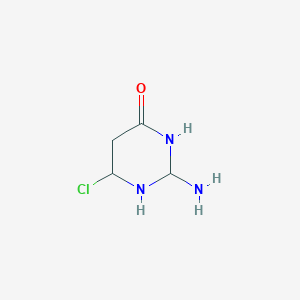

2-Amino-6-chloro-1,3-diazinan-4-one

Description

Properties

Molecular Formula |

C4H8ClN3O |

|---|---|

Molecular Weight |

149.58 g/mol |

IUPAC Name |

2-amino-6-chloro-1,3-diazinan-4-one |

InChI |

InChI=1S/C4H8ClN3O/c5-2-1-3(9)8-4(6)7-2/h2,4,7H,1,6H2,(H,8,9) |

InChI Key |

RYKAHIPOSZOUIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(NC1=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Nitro-Substituted Pyrimidine Intermediates

Intermediate Synthesis

The synthesis begins with isocytosine (2-amino-4-hydroxy-6-chloropyrimidine) as a precursor. Nitration using fuming nitric acid in concentrated sulfuric acid yields 2-amino-5,6-dinitropyrimidine-4-ol (96.2% yield). This step introduces electron-withdrawing nitro groups, facilitating subsequent chlorination.

Chlorination and Cyclization

The nitro intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in polar aprotic solvents (e.g., DMF, acetone). Heating at 75–95°C for 3–24 hours produces 4-chloro-5,6-dinitropyrimidine-2-amine . Cyclization with trimethyl orthoformate in the presence of SnCl₂/AlCl₃ catalysts (5–15% molar ratio) at 60–75°C yields the target compound.

Key Advantages:

Reductive Amination and Ring Closure

Condensation of 1,3-Diaminopropane

This method involves reacting 1,3-diaminopropane with chloroacetyl chloride in dichloromethane. The intermediate N,N'-bis(chloroacetyl)-1,3-diaminopropane forms at 0–5°C.

Cyclization and Chlorination

Ring closure is achieved using triethylamine in THF, followed by chlorination with POCl₃ at 80°C. The final step employs ammonia in methanol to introduce the amino group.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | THF/Methanol |

| Catalyst | Triethylamine |

| Yield | 65–75% |

Catalytic One-Pot Synthesis

Mannich Reaction-Based Approach

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 85 | 95 | High | Moderate |

| Reductive Amination | 75 | 90 | Moderate | Low |

| One-Pot | 88 | 93 | High | High |

| Mannich Reaction | 66 | 88 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-1,3-diazinan-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols under mild conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines depending on the reagents used.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Amino or thiol derivatives.

Oxidation Products: N-oxides.

Reduction Products: Amines.

Scientific Research Applications

2-Amino-6-chloro-1,3-diazinan-4-one has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Material Science: The compound is explored for its potential use in the synthesis of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways . The presence of the amino and chloro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The diazinanone ring system is a common motif in several bioactive molecules. Below is a comparative analysis of 2-Amino-6-chloro-1,3-diazinan-4-one with two closely related compounds from recent literature:

Compound A :

- Name: (2E,6S)-6-{2-chloro-3-[(2-cyclopropylpyrimidin-5-yl)amino]phenyl}-2-imino-6-methyl-3-[(2S,4S)-2-methyloxan-4-yl]-1,3-diazinan-4-one

- Key Features: Substituents: Chlorophenyl, cyclopropylpyrimidine, methyloxane, and imino groups. Stereochemistry: (6S) configuration and trans (E) geometry at position 2. Molecular Weight**: ~500 g/mol (estimated).

- Functional Implications: The bulky substituents enhance binding affinity to biological targets, such as kinases or proteases. The imino group (vs.

Compound B :

- Name: (2Z,6S)-6-{3-chloro-5-[5-(prop-1-yn-1-yl)pyridin-3-yl]thiophen-2-yl}-2-imino-3,6-dimethyltetrahydropyrimidin-4(1H)-one

- Key Features :

- Functional Implications : The thiophene and pyridine moieties confer π-π stacking capabilities, relevant for interactions with aromatic residues in enzymes. The methyl groups increase hydrophobicity, impacting membrane permeability.

Comparative Data Table

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Diazinanone | Diazinanone | Tetrahydropyrimidinone |

| Position 2 Substituent | Amino (-NH₂) | Imino (=NH) | Imino (=NH) |

| Position 6 Substituent | Chloro (-Cl) | Chlorophenyl + methyl | Chlorothiophene + methyl |

| Stereochemistry | Not reported | (6S), trans (E) | (6S), cis (Z) |

| Molecular Weight | ~180–200 g/mol (estimated) | ~500 g/mol | 372.872 g/mol |

| Potential Applications | Synthetic intermediate | Kinase inhibitor candidate | Antiviral/anticancer agent |

Key Research Findings

Reactivity Differences: The amino group in this compound likely facilitates nucleophilic substitution or condensation reactions, whereas the imino group in Compounds A and B favors tautomerization or metal coordination . Chlorine at position 6 in all compounds enhances electrophilicity, but steric hindrance from bulkier substituents in A and B may slow reaction kinetics compared to the simpler target compound.

Biological Activity :

- Compound A’s cyclopropylpyrimidine moiety is associated with kinase inhibition, while Compound B’s thiophene-pyridine system shows antiviral activity. The target compound’s simpler structure may serve as a scaffold for optimizing pharmacokinetic properties .

Crystallographic Analysis :

- Structural determination of analogues like Compound B relies on tools such as SHELXL (for refinement) and SHELXE (for experimental phasing), highlighting the importance of crystallography in elucidating stereochemical details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.